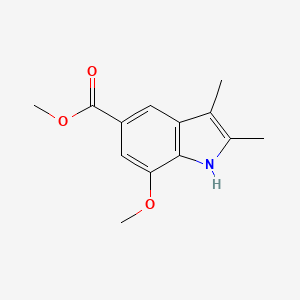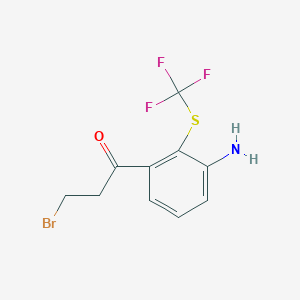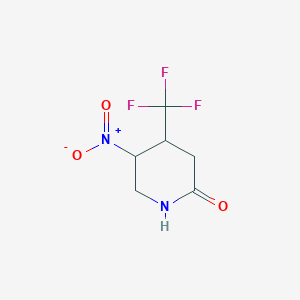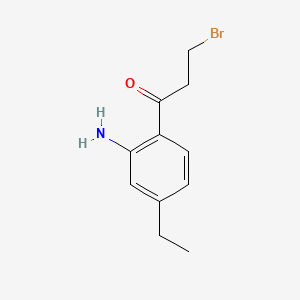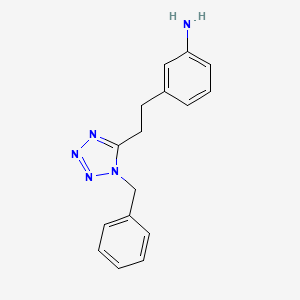
3-(2-(1-benzyl-1H-tetrazol-5-yl)ethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(1-Benzyl-1H-tetrazol-5-yl)ethyl)aniline is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-benzyl-1H-tetrazol-5-yl)ethyl)aniline typically involves the formation of the tetrazole ring followed by its attachment to the aniline moiety. One common method is the click chemistry approach, which involves the reaction of azides with alkynes to form tetrazoles. The reaction is usually carried out in the presence of a copper catalyst under mild conditions.
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches such as using water as a solvent and moderate reaction conditions to achieve high yields. The use of non-toxic reagents and easy extraction methods are also preferred to ensure the process is sustainable and cost-effective .
化学反応の分析
Types of Reactions
3-(2-(1-Benzyl-1H-tetrazol-5-yl)ethyl)aniline can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
科学的研究の応用
3-(2-(1-Benzyl-1H-tetrazol-5-yl)ethyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and receptor ligand.
Medicine: Explored for its antibacterial, antifungal, and antitumor activities.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(2-(1-benzyl-1H-tetrazol-5-yl)ethyl)aniline involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
類似化合物との比較
Similar Compounds
5-(3-Aminophenyl)tetrazole: Similar structure but with different substituents on the tetrazole ring.
2-(1-Benzyl-1H-tetrazol-5-yl)aniline: Lacks the ethyl linker present in 3-(2-(1-benzyl-1H-tetrazol-5-yl)ethyl)aniline.
Uniqueness
This compound is unique due to its specific combination of the tetrazole ring and the aniline moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
特性
分子式 |
C16H17N5 |
|---|---|
分子量 |
279.34 g/mol |
IUPAC名 |
3-[2-(1-benzyltetrazol-5-yl)ethyl]aniline |
InChI |
InChI=1S/C16H17N5/c17-15-8-4-7-13(11-15)9-10-16-18-19-20-21(16)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12,17H2 |
InChIキー |
VQJXISSRUWBZNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)CCC3=CC(=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


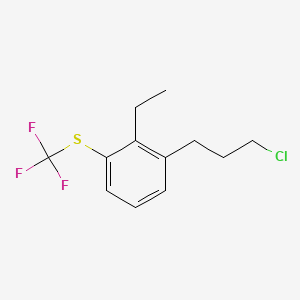
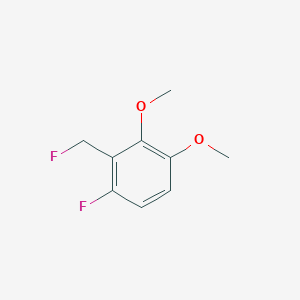
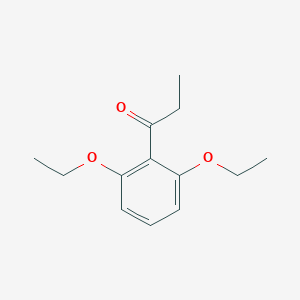
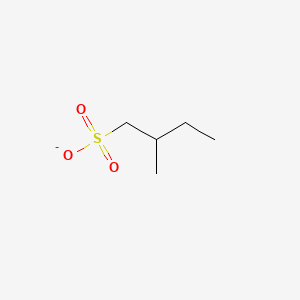
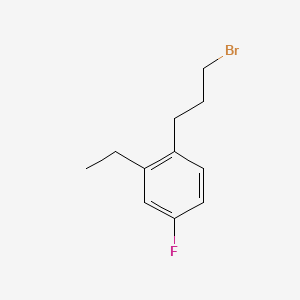
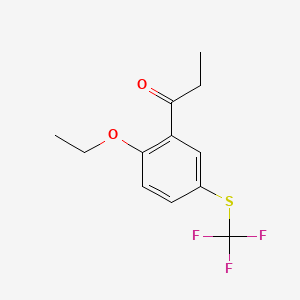
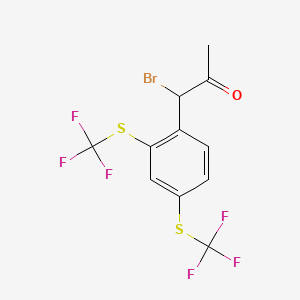
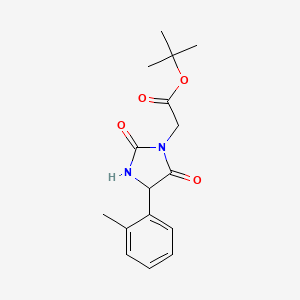
![3-Bromo-1H-pyrrolo[2,3-c]pyridine-5-carbonitrile](/img/structure/B14052929.png)
![tert-Butyl (S)-(8-bromo-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14052936.png)
